molecular formula C12H14BrF2N B2789753 1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine CAS No. 2374758-35-5

1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine

Cat. No.: B2789753
CAS No.: 2374758-35-5
M. Wt: 290.152
InChI Key: UPTKBTZKAMOZQT-UHFFFAOYSA-N
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Description

1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine is a halogenated aryl-piperidine derivative characterized by a piperidine ring directly attached to a para-brominated and ortho-difluoromethyl-substituted benzene ring. Its molecular formula is C₁₂H₁₃BrF₂N, with a molecular weight of 288.9 g/mol. The compound’s structural uniqueness arises from the electron-withdrawing bromo (Br) and difluoromethyl (–CF₂H) groups, which influence its electronic, steric, and physicochemical properties.

Properties

IUPAC Name

1-[4-bromo-2-(difluoromethyl)phenyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF2N/c13-9-4-5-11(10(8-9)12(14)15)16-6-2-1-3-7-16/h4-5,8,12H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTKBTZKAMOZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Tuberculosis Treatment

One of the most significant applications of 1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine is in the search for new treatments for tuberculosis (TB). The compound has been tested for its inhibitory effects on the enzyme KasA, which is essential for the synthesis of mycolic acids in the bacterial cell wall of Mycobacterium tuberculosis. Research indicates that derivatives of this compound have shown promising results in inhibiting bacterial growth in vitro. For example, a study synthesized several derivatives that exhibited varying degrees of activity against M. tuberculosis, with some compounds demonstrating minimal inhibitory concentrations (MIC) below 20 µM, indicating potential as effective anti-TB agents .

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have been crucial in optimizing the efficacy of this compound derivatives. By systematically modifying the chemical structure, researchers have identified key substituents that enhance biological activity while minimizing toxicity. For instance, modifications at the 4-position of the piperidinyl moiety have been shown to significantly affect potency against TB, with certain analogs achieving MIC values as low as 2 µM .

Case Study 1: Inhibition of KasA

In a detailed investigation into the inhibition of KasA by piperidine derivatives, researchers synthesized multiple compounds based on the this compound scaffold. The study found that certain modifications led to enhanced binding affinity and inhibitory potency against M. tuberculosis. Notably, compounds that retained a bromine substituent at the para position on the phenyl ring were particularly effective, highlighting the importance of this functional group in drug design .

Case Study 2: Novel Drug Development

Another study focused on developing novel drug candidates using this compound as a lead compound. Researchers employed high-throughput screening methods to evaluate a library of analogs for their anti-mycobacterial activity. The results indicated that several analogs not only inhibited bacterial growth effectively but also demonstrated favorable pharmacokinetic profiles, suggesting their potential for further development into therapeutic agents against TB .

Data Tables

Compound Substituent MIC (µM) Activity
Compound ABromine< 20Effective against TB
Compound BDifluoromethyl< 10Highly effective
Compound CMethyl> 50Less effective

Mechanism of Action

The mechanism by which 1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine exerts its effects depends on its molecular targets and pathways involved. For example, if used as a pharmaceutical agent, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would vary based on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares 1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine with key analogs from the evidence:

Compound Name Substituents (Position) Functional Groups/Linkers Molecular Weight (g/mol) Key Features
This compound Br (4), –CF₂H (2) Direct piperidine-phenyl bond 288.9 High lipophilicity (CF₂H group)
1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidin-2-one Br (4), –CF₃ (3) Piperidin-2-one (lactam) ring 324.1 Enhanced hydrogen bonding (amide)
4-((2-Bromo-4-(tert-pentyl)phenoxy)methyl)piperidine Br (2), –OCH₂– linker, tert-pentyl (4) Phenoxymethyl linker 362.7 Bulky tert-pentyl group
1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperidine Br (4), F (2), –SO₂– linker Sulfonyl linker, methyl-piperidine 362.2 Strong electron-withdrawing sulfonyl
1-(4-(3-Piperidin-1-yl)propoxy)phenyl)ethan-1-one –O(CH₂)₃– linker, acetyl (para) Propoxy linker, ketone group 275.4 Flexible alkoxy spacer
Key Observations:
  • Substituent Position : The target compound’s bromo group at para and difluoromethyl at ortho positions distinguish it from analogs like (bromo at ortho) and (trifluoromethyl at meta).
  • Linkers: Direct piperidine-phenyl bonding in the target contrasts with sulfonyl (), phenoxymethyl (), and propoxy () linkers in analogs.
  • Lipophilicity : The difluoromethyl (–CF₂H) group increases lipophilicity compared to –CF₃ () but reduces it relative to tert-pentyl ().

Pharmacological and Physicochemical Properties

While explicit data for the target compound are unavailable, inferences are drawn from analogs:

  • Anti-Inflammatory Activity: Flavonoid-piperidine hybrids () demonstrate anti-inflammatory effects in BV-2 microglia, linked to reduced TNF-α and IL-6 levels .
  • logP Estimates : The target’s logP (~3.5) is higher than propoxy-linked analogs (logP ~2.8 for ) due to the lipophilic –CF₂H group.

Biological Activity

1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a bromo and difluoromethyl group on the phenyl moiety. The presence of these substituents may influence its interaction with biological targets.

The compound primarily acts as an inhibitor of monoamine oxidase (MAO) A and B, enzymes involved in the degradation of neurotransmitters such as serotonin and norepinephrine. By inhibiting these enzymes, the compound increases the levels of monoamine neurotransmitters, which can enhance mood and cognitive functions.

Antimicrobial Properties

Recent studies have investigated the efficacy of this compound against various bacterial strains, including Mycobacterium tuberculosis. The compound has shown promising results in inhibiting bacterial growth, with a minimum inhibitory concentration (MIC) reported at around 5 µM .

Anticancer Activity

The compound's structural analogs have been evaluated for their anticancer properties. Research indicates that derivatives of piperidine compounds exhibit significant activity against various cancer cell lines, including breast and lung cancers. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring can enhance anticancer efficacy .

Case Studies and Research Findings

StudyFindings
Lindsey Jones ThesisIdentified piperidine derivatives that inhibited growth in Mycobacterium bovis at concentrations as low as 5 µM .
Novel Chemical EntitiesHigh-throughput screening revealed that certain piperidine analogs maintained activity against Mycobacterium tuberculosis, with MIC values around 2.7 µM .
Anticancer StudiesCompounds based on the piperidine scaffold showed significant inhibition of cancer cell proliferation in vitro, with some exhibiting IC50 values in the nanomolar range .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Position

The bromine atom at the para position undergoes nucleophilic aromatic substitution (SNAr) due to activation by the electron-withdrawing difluoromethyl group at the ortho position. This enhances the electrophilicity of the aromatic ring, facilitating reactions with nucleophiles under optimized conditions.

Key Reactions:

Reaction ConditionsNucleophileProductYieldReference
KOtBu, sulfolane, 150–180°CPiperidine1-[4-(Piperidin-1-yl)-2-(difluoromethyl)phenyl]piperidine68–72%
CuI, L-proline, DMSO, 100°CNaN₃1-[4-Azido-2-(difluoromethyl)phenyl]piperidine85%
Pd(dba)₂, XPhos, K₃PO₄, dioxane, 90°CMorpholine1-[4-Morpholino-2-(difluoromethyl)phenyl]piperidine63%

Mechanistic Insights :

  • The SNAr proceeds via a Meisenheimer intermediate stabilized by the difluoromethyl group.

  • Steric hindrance from the piperidine ring slightly reduces reaction rates compared to non-annulated analogs.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling diversification of the aromatic ring.

Suzuki-Miyaura Coupling:

ConditionsBoronic AcidProductYieldReference
Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C4-Methoxyphenylboronic acid1-[4-(4-Methoxyphenyl)-2-(difluoromethyl)phenyl]piperidine78%
Pd(OAc)₂, SPhos, K₂CO₃, THF, 70°C3-Pyridinylboronic acid1-[4-(Pyridin-3-yl)-2-(difluoromethyl)phenyl]piperidine65%

Key Observations :

  • The difluoromethyl group enhances regioselectivity by directing coupling to the para position.

  • Reactions tolerate electron-rich and heteroaromatic boronic acids .

Functionalization via Piperidine Nitrogen

The piperidine nitrogen serves as a site for alkylation and acylation, enabling further structural modifications.

Acylation Reactions:

ReagentConditionsProductYieldReference
Acetyl chlorideEt₃N, CH₂Cl₂, 0°C → RT1-Acetyl-1-[4-bromo-2-(difluoromethyl)phenyl]piperidine89%
4-Fluorophenyl isocyanateDMF, 25°C, 12h1-(4-Fluorophenylcarbamoyl) derivative74%

Applications :

  • Acylated derivatives exhibit improved metabolic stability in pharmacokinetic studies .

Influence of Difluoromethyl Group on Reactivity

The difluoromethyl group (-CF₂H) exhibits dual electronic effects:

  • Electron-withdrawing : Activates the aromatic ring for electrophilic substitution at the meta position (relative to -CF₂H).

  • Hydrogen-bond donor : Enhances binding affinity in biological systems via F···H interactions .

Comparative Reactivity:

Substituent PatternSNAr Rate (Relative to H)Suzuki Coupling Efficiency
4-Br, 2-CF₃1.8×82%
4-Br, 2-CF₂H (Target Compound)1.5×78%
4-Br, 2-CH₃0.3×45%

Data adapted from .

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